molecular formula C14H11ClN6S B11048797 3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11048797
M. Wt: 330.8 g/mol
InChI Key: PQSPRSWUNYIILN-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is an organic compound known for its unique structure and potential applications in various fields This compound features a triazolo-thiadiazole core, which is often associated with significant biological activities

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and safety .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The triazolo-thiadiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and dimethyl-pyrazolyl groups may enhance binding affinity and specificity, leading to more pronounced biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazolo-thiadiazole derivatives, such as:

  • 3-(4-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2-bromophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of 3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which can influence its chemical reactivity and biological activity .

properties

Molecular Formula

C14H11ClN6S

Molecular Weight

330.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H11ClN6S/c1-8-10(7-20(2)18-8)13-19-21-12(16-17-14(21)22-13)9-5-3-4-6-11(9)15/h3-7H,1-2H3

InChI Key

PQSPRSWUNYIILN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl)C

Origin of Product

United States

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